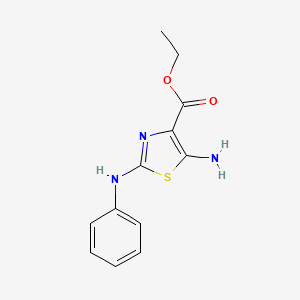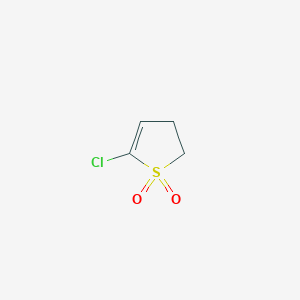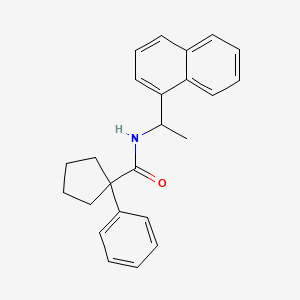![molecular formula C26H27N5O5 B2779848 benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877617-53-3](/img/no-structure.png)
benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a methoxyphenyl group, and a hexahydropyrimidopurinone group . These groups are common in many organic compounds and have various chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the hexahydropyrimidopurinone group suggests that the compound may have a cyclic structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents .科学的研究の応用
Analgesic and Anti-inflammatory Applications
A study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which share structural similarities with the compound of interest, found significant analgesic and anti-inflammatory effects in tested compounds. Benzylamide derivatives, in particular, showed strong analgesic and anti-inflammatory activity, surpassing acetylsalicylic acid in efficacy. This suggests the potential of benzyl-substituted purine derivatives in developing new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antimycobacterial Activity
Research on 9-benzyl-6-(2-furyl)purines indicated that compounds with a benzyl group, particularly those with electron-donating substituents on the phenyl ring, exhibited strong antimycobacterial activity. A chlorine atom in the purine 2-position further enhanced this activity, highlighting the importance of structural modifications in enhancing the antimicrobial properties of purine derivatives (Bakkestuen et al., 2005).
Synthetic Applications
The synthesis and pharmacological evaluation of various purine derivatives, including those with benzyl and other substituents, provide insights into the methodological approaches for creating compounds with potential therapeutic applications. For instance, the synthesis of carbazomycin B through radical arylation of benzene illustrates the complexity and innovation in synthesizing purine-related compounds with potential biological activity (Crich & Rumthao, 2004).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate involves the condensation of 2-methoxybenzaldehyde with 1,7-dimethyluric acid, followed by acetylation of the resulting product with benzyl bromide and acetic anhydride.", "Starting Materials": [ "2-methoxybenzaldehyde", "1,7-dimethyluric acid", "benzyl bromide", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzaldehyde (1.0 equiv) and 1,7-dimethyluric acid (1.1 equiv) in dichloromethane and add triethylamine (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the mixture and wash the solid with diethyl ether. Dry the solid under vacuum to obtain the product.", "Step 3: Dissolve the product from step 2 in dichloromethane and add benzyl bromide (1.1 equiv) and triethylamine (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 4: Filter the mixture and wash the solid with diethyl ether. Dry the solid under vacuum to obtain the product.", "Step 5: Dissolve the product from step 4 in acetic anhydride and add sodium bicarbonate (1.1 equiv). Stir the mixture at room temperature for 24 hours.", "Step 6: Filter the mixture and wash the solid with water. Dry the solid under vacuum to obtain the final product, benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate." ] } | |
CAS番号 |
877617-53-3 |
分子式 |
C26H27N5O5 |
分子量 |
489.532 |
IUPAC名 |
benzyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C26H27N5O5/c1-17-13-29(19-11-7-8-12-20(19)35-3)25-27-23-22(30(25)14-17)24(33)31(26(34)28(23)2)15-21(32)36-16-18-9-5-4-6-10-18/h4-12,17H,13-16H2,1-3H3 |
InChIキー |
XGPXURNTKCUGMR-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2779770.png)

![2-Chloro-N-[1-(1-methyltetrazol-5-yl)ethyl]acetamide](/img/structure/B2779774.png)
![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate](/img/structure/B2779777.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2779780.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2779783.png)



![2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2779788.png)
